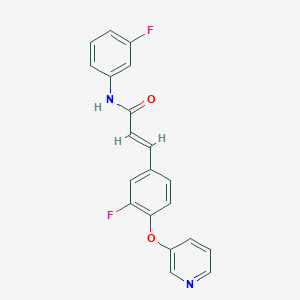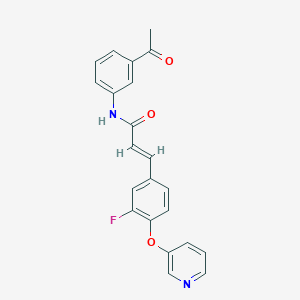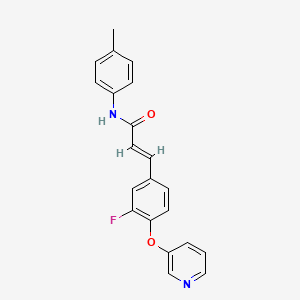
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, also known as FLAP inhibitor, is a chemical compound that has gained significant attention in the scientific community for its potential applications in inflammation and cancer research.
Mecanismo De Acción
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor works by binding to the active site of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, thereby inhibiting its activity. (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide is a protein that plays a crucial role in the production of leukotrienes, which are involved in the inflammatory response. By inhibiting (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor can reduce the production of leukotrienes and thus reduce inflammation.
Biochemical and Physiological Effects:
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has been shown to have several biochemical and physiological effects. It can reduce the production of leukotrienes, which are involved in the inflammatory response, and thus reduce inflammation. It can also induce apoptosis in cancer cells, suggesting that it may have potential anticancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, which makes it a valuable tool for studying the role of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide in inflammation and cancer. It has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development.
However, (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor also has several limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. It is also expensive and difficult to synthesize, which may limit its availability for research.
Direcciones Futuras
There are several future directions for research on (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor. One area of research is the development of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor as a potential therapy for inflammatory diseases, such as asthma, arthritis, and inflammatory bowel disease. Another area of research is the development of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor as a potential anticancer therapy. Further studies are needed to fully understand the long-term effects and potential side effects of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor. Additionally, new synthesis methods may be developed to improve the yield and purity of the compound, making it more widely available for research.
Métodos De Síntesis
The synthesis of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor involves several steps, including the reaction of 3-fluoro-4-pyridin-3-yloxyaniline with 4-methylbenzaldehyde in the presence of a base to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to obtain the final product, (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has been extensively studied for its potential applications in inflammation and cancer research. It has been shown to inhibit the activity of 5-lipoxygenase-activating protein ((E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide), which plays a crucial role in the production of leukotrienes, a group of inflammatory mediators. By inhibiting (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide, (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor can potentially reduce inflammation and its associated diseases, such as asthma, arthritis, and inflammatory bowel disease.
In addition to its anti-inflammatory properties, (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor has also been studied for its potential anticancer effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide. This suggests that (E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide inhibitor may be a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
(E)-3-(3-fluoro-4-pyridin-3-yloxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c1-15-4-8-17(9-5-15)24-21(25)11-7-16-6-10-20(19(22)13-16)26-18-3-2-12-23-14-18/h2-14H,1H3,(H,24,25)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFVCWXAHLNFOC-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

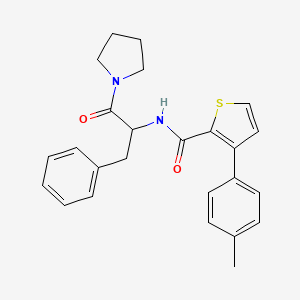
![[2-(4-Bromophenyl)morpholin-4-yl]-[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methanone](/img/structure/B7551997.png)
![6-(2-methylphenyl)-N-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552005.png)
![N-[2-(2-phenylphenoxy)ethyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B7552008.png)

![2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]-N-methoxy-N-methylacetamide](/img/structure/B7552020.png)
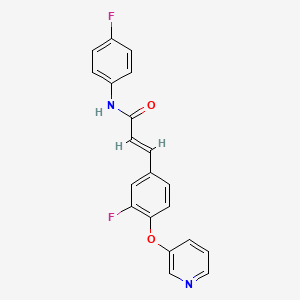
![N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(N-ethyl-2,4-dimethylanilino)acetamide](/img/structure/B7552034.png)
![1-butanoyl-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552039.png)
![4-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]-1,4-benzoxazin-3-one](/img/structure/B7552059.png)
![2-(3-fluorophenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7552071.png)
![4-[[[2-(Methoxymethyl)-5-phenylthieno[2,3-d]pyrimidin-4-yl]amino]methyl]phenol](/img/structure/B7552086.png)
